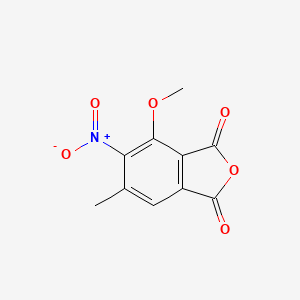![molecular formula C9H7F2NOS B12893819 4-(Difluoromethyl)-2-(methylthio)benzo[d]oxazole](/img/structure/B12893819.png)
4-(Difluoromethyl)-2-(methylthio)benzo[d]oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Difluoromethyl)-2-(methylthio)benzo[d]oxazole is a heterocyclic compound that belongs to the class of benzo[d]oxazoles. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method for synthesizing benzo[d]oxazole compounds involves the Van Leusen Oxazole Synthesis. This method allows the preparation of oxazoles from aldehydes by reaction with tosylmethyl isocyanide (TosMIC) . The reaction is driven by the unique reactivity of TosMIC, which includes acidic protons, sulfinic acid as a leaving group, and an isocyano group that contains an oxidizable carbon atom .
Industrial Production Methods
Industrial production methods for benzo[d]oxazole compounds often involve multi-step synthesis processes that are optimized for high yield and purity. These methods may include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
4-(Difluoromethyl)-2-(methylthio)benzo[d]oxazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the difluoromethyl or methylthio groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
4-(Difluoromethyl)-2-(methylthio)benzo[d]oxazole has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 4-(Difluoromethyl)-2-(methylthio)benzo[d]oxazole involves its interaction with specific molecular targets and pathways. For instance, as a kinase inhibitor, it may bind to the active site of kinases, preventing their phosphorylation activity and thereby modulating cellular signaling pathways . This inhibition can lead to various biological effects, such as reduced cell proliferation and induced apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 4-(Difluoromethyl)-2-(methylthio)benzo[d]oxazole include:
Benzo[d]thiazoles: These compounds share a similar core structure but contain a sulfur atom in place of the oxygen atom in the oxazole ring.
Imidazoles: Another class of heterocyclic compounds with similar biological activities and applications.
Uniqueness
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of the difluoromethyl group enhances its metabolic stability and lipophilicity, while the methylthio group can participate in various chemical transformations, making it a versatile compound for research and industrial applications.
Propriétés
Formule moléculaire |
C9H7F2NOS |
|---|---|
Poids moléculaire |
215.22 g/mol |
Nom IUPAC |
4-(difluoromethyl)-2-methylsulfanyl-1,3-benzoxazole |
InChI |
InChI=1S/C9H7F2NOS/c1-14-9-12-7-5(8(10)11)3-2-4-6(7)13-9/h2-4,8H,1H3 |
Clé InChI |
SYZKOHIPVFPBTE-UHFFFAOYSA-N |
SMILES canonique |
CSC1=NC2=C(C=CC=C2O1)C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(5-Chloro-7-iodoquinolin-8-yl)oxy]acetonitrile](/img/structure/B12893748.png)
![N-{[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-3,4-dimethylbenzamide](/img/structure/B12893754.png)


![N-[(1E)-2-(Triphenyl-lambda~5~-phosphanylidene)ethylidene]benzenecarbothioamide](/img/structure/B12893769.png)


![(6,6'-Dimethyl-[1,1'-biphenyl]-2,2'-diyl)bis(dicyclohexylphosphine)](/img/structure/B12893786.png)


![3-(3-(2-Fluorobenzoyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide](/img/structure/B12893796.png)
![3-(2-Methylpropyl)-2-phenyl-5,6-dihydroimidazo[2,1-a]isoquinoline](/img/structure/B12893803.png)

